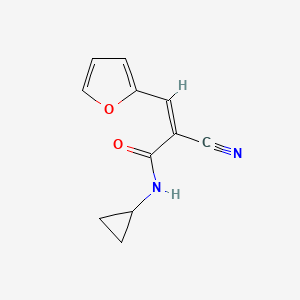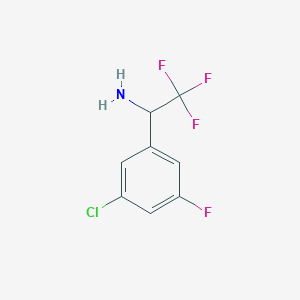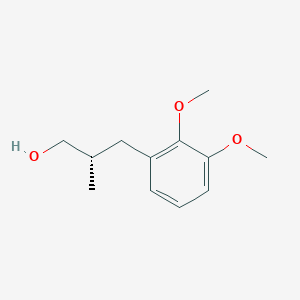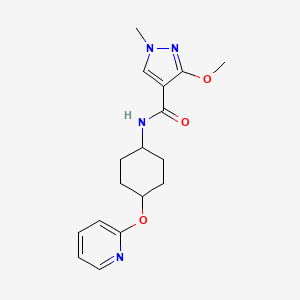
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as DFP-10917, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound belongs to a class of compounds known as enamide derivatives, which have been shown to have anti-cancer properties.
Mechanism of Action
The exact mechanism of action of (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting Hsp90, this compound may disrupt these processes and lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide in lab experiments is that it has shown anti-cancer activity against a variety of cancer cell lines, suggesting that it may have broad-spectrum anti-cancer effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide. One area of research could focus on optimizing the synthesis of this compound to improve its efficacy and reduce its toxicity. Another area of research could focus on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, future research could explore the potential use of this compound in combination with other anti-cancer agents to improve its efficacy and reduce the likelihood of drug resistance.
Synthesis Methods
The synthesis of (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide involves several steps, including the reaction of 2,6-difluorobenzaldehyde with malononitrile to form 2,6-difluorobenzylidenemalononitrile. This compound is then reacted with ethyl acetoacetate to form ethyl 2,6-difluoro-3-oxo-4-phenylbut-2-enoate. The final step involves the reaction of this compound with 1-bromo-3-chloropropane to form this compound.
Scientific Research Applications
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound has anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast cancer.
properties
IUPAC Name |
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-2-9(8-16)17-13(18)7-6-10-11(14)4-3-5-12(10)15/h3-7,9H,2H2,1H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBSHSZNLJFAI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2811469.png)



![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)


![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)



![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)